molecular formula C9H7ClN2O4S2 B040392 2-[(7-Chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid CAS No. 114260-71-8

2-[(7-Chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid

Cat. No.: B040392
CAS No.: 114260-71-8
M. Wt: 306.7 g/mol
InChI Key: KYNSHYNNEHSCGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide is a compound belonging to the benzothiadiazine family. This compound is known for its diverse applications in medicinal chemistry, particularly due to its unique structural properties that allow it to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide typically involves the reaction of 7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide with a carboxymethylthiolating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Acts as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials with specific chemical properties .

Mechanism of Action

The mechanism of action of 3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. This inhibition can lead to a decrease in the production of certain metabolites, which can have therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Carboxymethyl)amino]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide
  • 3-[(Carboxymethyl)thio]alanine
  • Carbocisteine

Uniqueness

3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its carboxymethylthio group provides additional binding sites, enhancing its inhibitory effects on enzymes compared to similar compounds .

Properties

CAS No.

114260-71-8

Molecular Formula

C9H7ClN2O4S2

Molecular Weight

306.7 g/mol

IUPAC Name

2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid

InChI

InChI=1S/C9H7ClN2O4S2/c10-5-1-2-6-7(3-5)18(15,16)12-9(11-6)17-4-8(13)14/h1-3H,4H2,(H,11,12)(H,13,14)

InChI Key

KYNSHYNNEHSCGM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)S(=O)(=O)N=C(N2)SCC(=O)O

Canonical SMILES

C1=CC2=C(C=C1Cl)S(=O)(=O)N=C(N2)SCC(=O)O

Origin of Product

United States

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